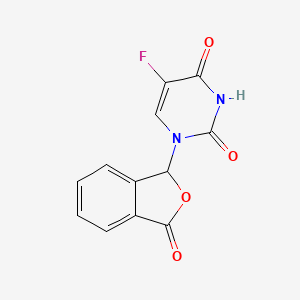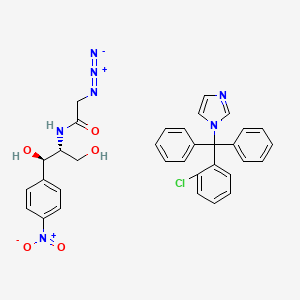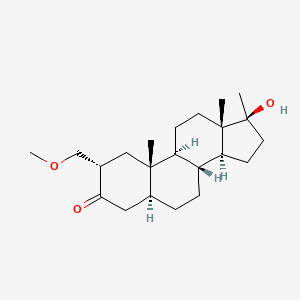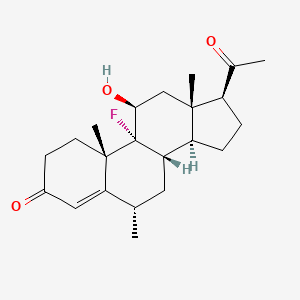
1-Phthalidyl-5-fluorouracil
Vue d'ensemble
Description
1-Phthalidyl-5-fluorouracil is a chemical compound with the molecular formula C12H7FN2O4 . It has a molecular weight of 262.1934 . It is also known as a chemical compound .
Synthesis Analysis
A series of six novel 5-fluorouracil derivatives were synthesized and their structures confirmed by 1H- and 13C-NMR, MS and elemental analysis . The synthesis of 5-fluorouracil and its prodrugs, the properties of these compounds and the factors affecting their metabolism have been reviewed .Molecular Structure Analysis
5-Fluorouracil (5-FU) is an analogue of uracil which differs from uracil by virtue of a fluorine atom in place of the hydrogen at the carbon-5 position of the pyrimidine ring .Chemical Reactions Analysis
The effect of acetazolamide (A.A.) on the antineoplastic activity of 1-phthalidyl 5-fluorouracil (PH-FU) against rat and mouse solid tumors was examined. A.A., an inhibitor of liver PH-FU hydrolase, had no antitumor activity but greatly enhanced the activity of PH-FU when coadministered .Applications De Recherche Scientifique
Antitumor Activities
1-Phthalidyl-5-fluorouracil has been extensively studied for its antitumor activities. Kamata et al. (1985) synthesized several 5-fluorouracil derivatives, including 1-phthalidyl-5-fluorouracil, demonstrating significant antitumor activity against various experimental tumor systems. The synthesis methods they explored provide insights into efficient large-scale preparation of this compound (Kamata et al., 1985).
Biotransformation and Enzyme Induction
The metabolism of 1-phthalidyl-5-fluorouracil in rat liver and its interaction with enzymes has been a subject of study. Tonda et al. (1984) found that rat liver hydrolases play a role in the metabolism of 1-phthalidyl-5-fluorouracil to 5-fluorouracil. Their research indicates that phenobarbital treatment in rats induces one of the enzymes involved in this process (Tonda et al., 1984).
Hydrolysis and Antineoplastic Activity
Zhuk et al. (1985) conducted a study on the synthesis and kinetics of hydrolysis of 1-(3-phthalidyl)-5-fluorouracils. They established a correlation between the biological activity and the rate of hydrolysis, indicating a relationship with its antineoplastic properties (Zhuk et al., 1985).
Interaction with Enzyme Inhibitors
Studies have also explored how 1-phthalidyl-5-fluorouracil interacts with enzyme inhibitors and other compounds. Research by Kasai et al. (2004) showed that acetazolamide, an inhibitor of liver 1-phthalidyl-5-fluorouracil hydrolase, enhances the antineoplastic activity of this compound in rat and mouse solid tumors (Kasai et al., 2004).
Molecular Cloning and Catalytic Activity
Ireland et al. (1998) investigated the human enzyme responsible for reducing 2-carboxybenzaldehyde, a metabolite produced from the hydrolysis of 1-phthalidyl-5-fluorouracil. Their research on the aldo-keto reductase family provides crucial information on the enzymes involved in metabolizing this compound (Ireland et al., 1998).
Nanoparticle Delivery Systems
Recent studies have explored the use of 1-phthalidyl-5-fluorouracil in nanoparticle delivery systems. Garg et al. (2014) developed dextran-appended cellulose acetate phthalate nanoparticles for transdermal delivery of 5-fluorouracil, indicating potential applications in targeted drug delivery systems (Garg et al., 2014).
Mécanisme D'action
The action of 5-FU is not only inhibiting the processing of pre-rRNA into mature rRNA, but also disrupting post-transcriptional modification of tRNAs and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA . Studies also revealed that A.A. elevated the concentration of PH-FU in tumor tissues, where 5-fluorouracil is slowly liberated from PH-FU .
Safety and Hazards
Orientations Futures
Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity. Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU. Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU .
Propriétés
IUPAC Name |
5-fluoro-1-(3-oxo-1H-2-benzofuran-1-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O4/c13-8-5-15(12(18)14-9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGCGSQDUSAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)N3C=C(C(=O)NC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002250 | |
| Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phthalidyl-5-fluorouracil | |
CAS RN |
81820-68-0 | |
| Record name | 1-Phthalidyl-5-fluorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81820-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phthalidyl-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081820680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHTHALIDYL-5-FLUOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF1JN84R8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,14-Dimethoxy-9-methyl-7-(methylamino)-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1210799.png)




![6-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethenyl]naphthalene-2-carboxylic acid](/img/structure/B1210810.png)

![3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B1210813.png)
![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)
![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)



